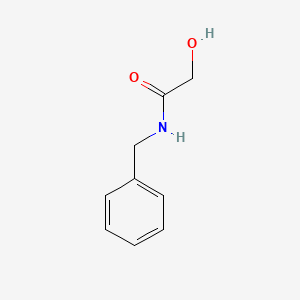

n-Benzyl-2-hydroxyacetamide

Vue d'ensemble

Description

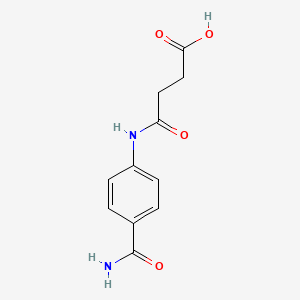

N-Benzyl-2-hydroxyacetamide is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of anticonvulsant agents . The molecular structures were drawn with the help of ACD Chemsketch, and the structures were validated and optimized .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11NO2 . It has been used in proteomics research .Chemical Reactions Analysis

This compound has been studied in the context of inhibitory activities of some α_substituted acetamido-N-benzylacetamide as anticonvulsant agents . The docking analysis revealed that all the compounds have better binding scores than the commercially sold antiepileptic drug vigabatrin .Physical and Chemical Properties Analysis

This compound has a molecular weight of 165.19 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Applications De Recherche Scientifique

Synthesis and Characterization

- N-Benzyl-2-hydroxyacetamide has been involved in the synthesis of various compounds. It has been used in the preparation of photographic elements and heterocyclic compounds. Its synthesis has been characterized by various spectroscopic methods (Zamudio Rivera, Carrillo, & Mancilla, 2000).

Electrochemical Synthesis

- Electrochemical methods have been utilized to synthesize 2-hydroxyacetamide derivatives. This process involves anodic oxidation and has the advantage of not requiring any enzyme, catalyst, or toxic reagents (Maleki, Nematollahi, Rasouli, & Zeinodini-Meimand, 2016).

Crystal Structure Analysis

- The crystal structure of N-phenyl-2-hydroxyacetamide, a related compound, has been analyzed, revealing insights into its molecular geometry and hydrogen-bonding arrangements (Perpétuo & Janczak, 2009).

Potential in Anticonvulsant Therapy

- Certain derivatives of 2-hydroxyacetamide, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their anticonvulsant properties. Their stereochemical properties have been compared to phenytoin, a known anticonvulsant, to understand their potential efficacy (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Anticancer Potential

- A derivative, 2-benzhydrylsulfinyl-n-hydroxyacetamide-Na, extracted from figs, has shown promising results as an anticancer agent. It was observed to induce apoptosis in cancer cell lines via the P53 and caspase-8 pathway (AL-Salman et al., 2020).

Thermal Degradation Behavior

- The thermal degradation of polymers containing side chain amide groups, such as this compound, has been studied. This research provides insight into the stability and degradation patterns of these polymers (Coskun, Erol, Coskun, & Demirelli, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of n-Benzyl-2-hydroxyacetamide are acetylcholinesterase (AChE) and beta-secretase (BACE 1) . These enzymes play a crucial role in the progression of Alzheimer’s disease. AChE is involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning, while BACE 1 is involved in the production of beta-amyloid peptides, which accumulate abnormally in Alzheimer’s disease .

Mode of Action

This compound acts as a dual inhibitor for AChE and BACE 1 . By inhibiting these enzymes, the compound can potentially slow down the progression of Alzheimer’s disease. It prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission, and it reduces the production of beta-amyloid peptides, thereby preventing the formation of plaques in the brain .

Biochemical Pathways

It is known that the compound interferes with the enzymatic activities of ache and bace 1 . This interference can affect multiple pathways related to neurotransmission and amyloid plaque formation, potentially leading to a slowdown in the progression of Alzheimer’s disease .

Pharmacokinetics

The compound has a molecular weight of 16519 , which suggests that it may have good bioavailability. The compound is predicted to have a boiling point of 326.9° C at 760 mmHg and a density of 1.1 g/cm^3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on AChE and BACE 1 . By inhibiting these enzymes, the compound can enhance cholinergic neurotransmission and prevent the formation of beta-amyloid plaques in the brain . These effects could potentially slow down the progression of Alzheimer’s disease.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability . Furthermore, factors such as pH, presence of other substances, and individual patient characteristics can potentially influence the compound’s action and efficacy.

Propriétés

IUPAC Name |

N-benzyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDMTEGDXVJZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282572 | |

| Record name | n-benzyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19340-77-3 | |

| Record name | NSC26565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

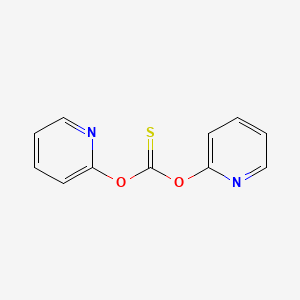

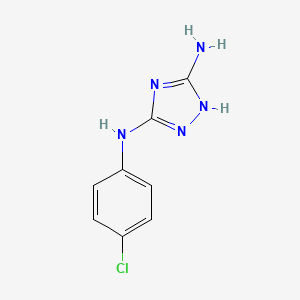

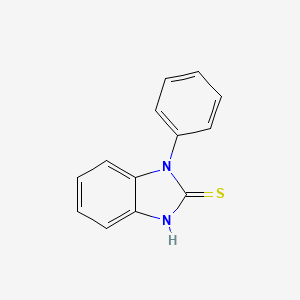

Feasible Synthetic Routes

Q1: Why is N-benzyl-2-hydroxyacetamide a useful building block in organic synthesis, particularly for molecules like ecteinascidin 597?

A1: this compound serves as a versatile precursor in the synthesis of complex molecules. Specifically, it's used in a reaction sequence called a "connective Pummerer reaction" []. This reaction enables the formation of 4-sulfanyltetrahydroisoquinolinones, which are structurally important for creating analogs of ecteinascidin 597, a potent anti-tumor compound []. The researchers successfully used this compound to build the core structure (A subunit) of these ecteinascidin analogs [].

Q2: What are the challenges associated with synthesizing more complex analogs using this compound and the connective Pummerer reaction?

A2: The research highlights that synthesizing more elaborate analogs, particularly those incorporating a macrolactone ring system found in ecteinascidin 597, presented difficulties []. Direct application of the connective Pummerer reaction on a substrate containing both the this compound and the required thiol functionality proved unsuccessful []. This suggests a need for alternative protecting group strategies and synthetic routes to achieve the desired complexity for these specific analogs.

Q3: Beyond the synthesis of ecteinascidin analogs, are there other potential applications for this compound derivatives in medicinal chemistry?

A3: While the provided research focuses on ecteinascidin analogs, this compound derivatives, specifically α-substituted acetamido-N-benzylacetamide compounds, have been investigated for potential anticonvulsant activity through molecular modeling and docking studies [, ]. These studies suggest that modifications to the basic this compound structure could lead to compounds with interesting biological activities, warranting further exploration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

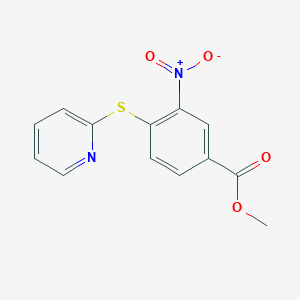

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)

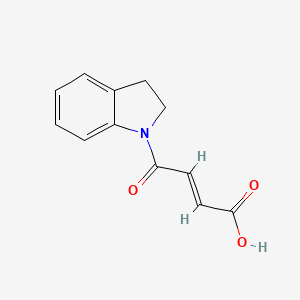

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)